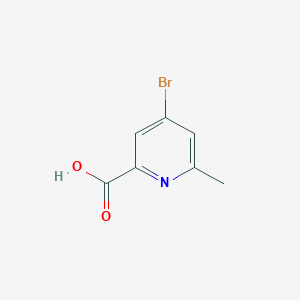
4-Bromo-6-methylpicolinic acid
Cat. No. B1442374
Key on ui cas rn:
886372-47-0
M. Wt: 216.03 g/mol
InChI Key: IQFWXNNNXVXOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951824B2
Procedure details


A solution of 3.6 g (19.6 mmol) of 6-Methyl-4-nitro-pyridine-2-carboxylic acid in 40 ml of 48% hydrobromic acid was heated at 100° C. overnight and then allowed to cool to room temperature. The solution was then evaporated to dryness in vaccuo. The crude material (10.5 g) containing inorganic salts was directly used in the next step.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[CH:3]=1.[BrH:14]>>[Br:14][C:4]1[CH:3]=[C:2]([CH3:1])[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was then evaporated to dryness in vaccuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The crude material (10.5 g) containing inorganic salts
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC(=NC(=C1)C)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
